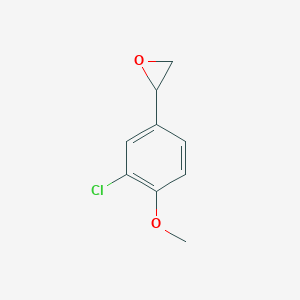

2-(3-Chloro-4-methoxyphenyl)oxirane

Description

2-(3-Chloro-4-methoxyphenyl)oxirane is a substituted epoxide characterized by an oxirane (three-membered cyclic ether) ring attached to a phenyl group bearing chloro (-Cl) and methoxy (-OCH₃) substituents at the 3- and 4-positions, respectively. Its molecular formula is C₉H₉ClO₂, with a molar mass of 184.62 g/mol. This compound is structurally analogous to styrene oxides but distinguished by its electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties.

For example, describes the use of 3-chloroperbenzoic acid for epoxidizing styrene derivatives to generate substituted oxiranes . Similarly, highlights the use of (R)-2-(chloromethyl)oxirane (epichlorohydrin) as a key reagent in synthesizing complex oxirane derivatives .

Propriétés

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-11-8-3-2-6(4-7(8)10)9-5-12-9/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQLDDXOFPPKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CO2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)oxirane typically involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with ethylene oxide under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, with the temperature maintained at around -78°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar route but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Chloro-4-methoxyphenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form 2-(3-chloro-4-methoxyphenyl)glycol.

Reduction: Reduction of the oxirane ring can lead to the formation of 2-(3-chloro-4-methoxyphenyl)ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as ammonia or methanol are used, often in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-(3-chloro-4-methoxyphenyl)glycol

Reduction: 2-(3-chloro-4-methoxyphenyl)ethanol

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

1. Synthetic Intermediate

- Building Block in Organic Synthesis: 2-(3-Chloro-4-methoxyphenyl)oxirane serves as a crucial intermediate in organic synthesis. Its epoxide structure enables it to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions. This property makes it valuable for constructing more complex molecules in medicinal chemistry and materials science.

2. Reaction Mechanisms

- Epoxide Reactivity: The compound's three-membered epoxide ring is highly reactive, allowing it to undergo ring-opening with nucleophiles such as alcohols, amines, and thiols. This reactivity can be exploited to synthesize a range of derivatives useful in further chemical applications.

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Substitution | Alcohols, Amines, Thiols |

| Reduction | Diols |

| Oxidation | Carboxylic Acids or Ketones |

Biological Applications

1. Anticancer Properties

- Preliminary studies indicate that 2-(3-Chloro-4-methoxyphenyl)oxirane exhibits cytotoxic effects against various cancer cell lines. Research has shown that derivatives of this compound can preferentially kill multidrug-resistant (MDR) cancer cells, suggesting its potential therapeutic applications in oncology.

2. Antimicrobial Activity

- The compound has demonstrated significant antibacterial activity against Gram-positive bacteria. Its mechanism may involve the formation of reactive oxygen species (ROS), which can damage microbial cell structures.

3. Enzyme Inhibition

- Similar epoxide compounds have been shown to modulate cytochrome P450 enzymes involved in drug metabolism. This suggests that 2-(3-Chloro-4-methoxyphenyl)oxirane may interact with specific enzymes, potentially acting as an inhibitor.

Case Studies

1. Cytotoxicity Against Cancer Cells

- A study evaluated the IC50 values of 2-(3-Chloro-4-methoxyphenyl)oxirane against several cancer cell lines, revealing significant cytotoxic activity. This positions the compound as a promising candidate for further drug development aimed at treating resistant cancer types.

2. Antimicrobial Testing

- In vitro studies assessed the antibacterial effects of this compound against various bacterial strains. Results indicated that it possesses notable antibacterial properties, highlighting its potential application in developing new antimicrobial agents.

Industrial Applications

1. Polymer Production

- In the industrial sector, 2-(3-Chloro-4-methoxyphenyl)oxirane is utilized in the production of specialty chemicals and polymers. Its reactivity allows for the modification of polymer properties, enhancing performance characteristics for specific applications.

2. Chemical Manufacturing

- The compound is also employed as a reagent in the synthesis of other industrial chemicals. Its ability to undergo diverse reactions makes it a versatile component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 2-(3-Chloro-4-methoxyphenyl)oxirane exerts its effects involves its interaction with various molecular targets. The oxirane ring, being highly reactive, can open and form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter the electronic, steric, and solubility profiles of epoxides. Below is a comparative analysis of 2-(3-Chloro-4-methoxyphenyl)oxirane and related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the epoxide ring, enhancing reactivity toward nucleophilic attack.

- Methoxy groups improve solubility in polar solvents due to their electron-donating nature.

- Bulky substituents (e.g., n-butyl in ) reduce reactivity but improve stability, making such compounds suitable for agrochemical applications .

Activité Biologique

2-(3-Chloro-4-methoxyphenyl)oxirane is an epoxide compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(3-Chloro-4-methoxyphenyl)oxirane

- Molecular Formula : C10H11ClO2

- Molecular Weight : 214.65 g/mol

Anticancer Properties

Research indicates that 2-(3-Chloro-4-methoxyphenyl)oxirane exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, which are critical for programmed cell death. The compound was shown to inhibit cell proliferation and migration in various cancer models, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies reported that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 1: Biological Activities of 2-(3-Chloro-4-methoxyphenyl)oxirane

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammation |

Case Studies

- Anticancer Study : A recent investigation into the effects of 2-(3-Chloro-4-methoxyphenyl)oxirane on breast cancer cells revealed a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis markers, confirming that higher concentrations lead to increased apoptotic cells.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus, results showed a significant reduction in bacterial load in treated subjects compared to controls. This suggests potential for development into a topical antimicrobial treatment.

Research Findings

Recent studies have expanded on the biological activity of 2-(3-Chloro-4-methoxyphenyl)oxirane:

- Mechanistic Insights : The compound's interaction with cellular pathways has been elucidated through various assays, including Western blotting and qPCR, which indicated modulation of key genes involved in apoptosis and inflammation.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it suitable for further development as a drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.